molecular formula C30H33FN4O2 B8538422 1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[1-(phenylmethyl)-4-piperidinyl]-

1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[1-(phenylmethyl)-4-piperidinyl]-

Cat. No. B8538422
M. Wt: 500.6 g/mol
InChI Key: UHQMPELVTJFODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135575B2

Procedure details

A solution of 5-(4-fluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid (compound 10g, prepared as described in Example 46) in THF was treated with carbonyldiimidazole (1.2 equivalents) at room temperature under nitrogen atmosphere. After stirring for 18 hours, the reaction was treated with 1-benzyl-piperidin-4-yl-amine (1 equivalent). After an additional 18 hours, the solvent was allowed to slowly evaporate and the residue was purified in a Sep Pak cartridge eluting with a gradient of 100% CH2Cl2 to 5% MeOH/CH2Cl2 to provide compound 11g-4 as an oil in 97% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][C:15]=2[C:16]([NH2:18])=[O:17])[N:12]([CH2:19][CH:20]([CH3:22])[CH3:21])[N:11]=[CH:10]3)=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:37]([N:44]1[CH2:49][CH2:48][CH:47](N)[CH2:46][CH2:45]1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>C1COCC1>[CH2:37]([N:44]1[CH2:49][CH2:48][CH:47]([NH:18][C:16]([C:15]2[CH:14]=[C:13]3[C:9]([CH:10]=[N:11][N:12]3[CH2:19][CH:20]([CH3:22])[CH3:21])=[CH:8][C:7]=2[O:6][C:5]2[CH:23]=[CH:24][C:2]([F:1])=[CH:3][CH:4]=2)=[O:17])[CH2:46][CH2:45]1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(OC=2C=C3C=NN(C3=CC2C(=O)N)CC(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(OC=2C=C3C=NN(C3=CC2C(=O)N)CC(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to slowly evaporate
CUSTOM
Type
CUSTOM
Details
the residue was purified in a Sep Pak cartridge
WASH
Type
WASH
Details
eluting with a gradient of 100% CH2Cl2 to 5% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
to provide compound 11g-4 as an oil in 97% yield

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C1=C(C=C2C=NN(C2=C1)CC(C)C)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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